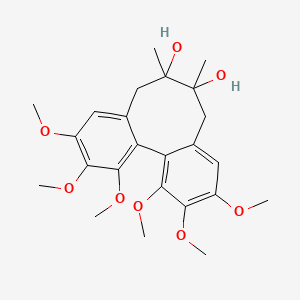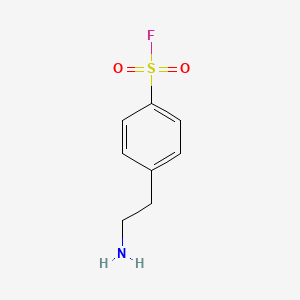
4-(2-Aminoethyl)benzenesulfonyl fluoride
Descripción general
Descripción
4-(2-Aminoethyl)benzenesulfonyl fluoride, also known as AEBSF, is a synthetic organic compound . It is an irreversible serine protease inhibitor . It has been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin .
Molecular Structure Analysis
The molecular formula of 4-(2-Aminoethyl)benzenesulfonyl fluoride is C8H10FNO2S . Its molecular weight is 239.69 . The SMILES string representation is FS(C1=CC=C(CCN)C=C1)(=O)=O .Physical And Chemical Properties Analysis
4-(2-Aminoethyl)benzenesulfonyl fluoride is a powder with a melting point of 183-191 °C . It is soluble in water at a concentration of 50 mg/mL . It is stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . It should be stored at −20°C .Aplicaciones Científicas De Investigación
Inhibition of Embryo Implantation
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) has been studied for its effects on embryo implantation. Research indicates that AEBSF inhibits embryo implantation in rats in vivo and interferes with cell adhesion in vitro. This finding is significant as AEBSF might be a potential leading compound for novel contraceptives, owing to its interference in the extracellular matrix remodeling process (Jiang et al., 2011).
Protease Inhibitor in Biological Studies
AEBSF is a serine protease inhibitor that has been used in various biological studies. One such study involves its role as a potent, nontoxic, and irreversible inhibitor of platelet-activating factor (PAF)-degrading acetylhydrolase. This function of AEBSF makes it a valuable tool in the study of acetylhydrolase, providing insights into the role of this enzyme in different physiological processes (Dentan et al., 1996).
Blood-Brain Barrier Protection
AEBSF has been investigated for its effect on the blood-brain barrier. Specifically, it was found to attenuate tumor-necrosis-factor-alpha-induced blood-brain barrier opening in newborn pigs. This suggests that AEBSF could have potential applications in preventing vasogenic brain edema formation (Megyeri et al., 1999).
Synthesis and Chemistry Applications
AEBSF has applications in the field of synthetic chemistry. For instance, it has been used in the synthesis of novel N-substituted phenyl benzenesulfonylureas. Such chemical studies are important for advancing our understanding of complex molecular synthesis and potential applications in various industries (Ta-n, 2015).
Application in Enzyme Inhibition Studies
The compound's role as an enzyme inhibitor has been a focal point of research. It has been used to investigate the inhibition of human serum cholinesterase, revealing insights into the mechanisms of action of enzyme inhibitors and their potential therapeutic applications (Kleking et al., 1976).
Cell-Culture Applications
In the context of cell-culture processing, AEBSF has been used as a protease inhibitor. Its role in controlling product clipping during the development of HIV antibodies has been studied, highlighting its utility in biotherapeutic production processes (Huang et al., 2018).
Safety And Hazards
4-(2-Aminoethyl)benzenesulfonyl fluoride can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid breathing its dust/fumes/gas/mist/vapours/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of contact with skin or eyes, immediate medical attention is required .
Direcciones Futuras
While specific future directions for 4-(2-Aminoethyl)benzenesulfonyl fluoride were not found in the search results, it continues to be used in various research contexts. For example, it has been used as a protease inhibitor in plasma samples to prevent acylated ghrelin (AG) degradation . It has also been used as a snake venom serine proteinase (SVSP) inhibitor in SVSP inhibition or AEBSF assay to test the involvement of SVSPs on the fibrinogen-clotting activity .
Propiedades
IUPAC Name |
4-(2-aminoethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSKVZWGBWPBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187844 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonylfluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)benzenesulfonyl fluoride | |
CAS RN |
34284-75-8 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34284-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)benzenesulfonylfluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034284758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)Benzenesulfonyl Fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(2-Aminoethyl)benzenesulfonylfluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)benzenesulfonylfluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5D36L5354 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1219872.png)
![4-[4-[(5,6-Dimethyl-1-benzimidazolyl)sulfonyl]phenyl]sulfonylmorpholine](/img/structure/B1219873.png)
![4-Amino-2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1219877.png)
![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)
![6-Ethoxy-2-[(4-fluorophenyl)methylthio]-1,3-benzothiazole](/img/structure/B1219881.png)
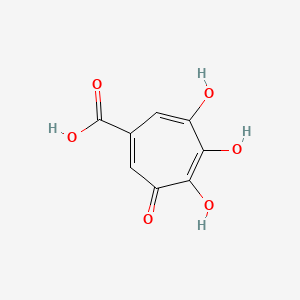

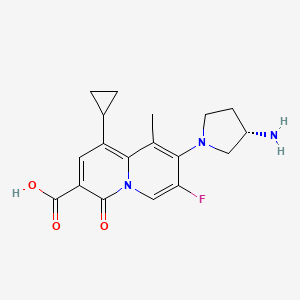
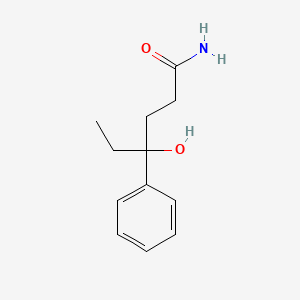
![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)
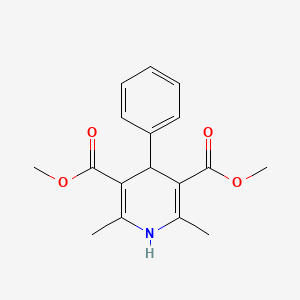
![5H-Pyrido[4,3-b]indole](/img/structure/B1219891.png)
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)
